molecular formula C17H16N2O3 B2500693 N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide CAS No. 1351619-26-5

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide

Cat. No.: B2500693
CAS No.: 1351619-26-5
M. Wt: 296.326
InChI Key: XLCGFFQBKMPBCM-UHFFFAOYSA-N
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Description

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is a heterocyclic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a pyrrolidine ring, a phenoxybenzamide moiety, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide typically involves the reaction of 4-phenoxybenzoic acid with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxopyrrolidin-3-yl)-4-methoxybenzamide
  • N-(5-oxopyrrolidin-3-yl)-4-chlorobenzamide
  • N-(5-oxopyrrolidin-3-yl)-4-fluorobenzamide

Uniqueness

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is unique due to its phenoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the phenoxy group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-10-13(11-18-16)19-17(21)12-6-8-15(9-7-12)22-14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCGFFQBKMPBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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